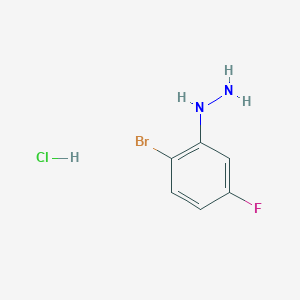

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(2-bromo-5-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(8)3-6(5)10-9;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZCDIBJUUNWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)NN)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60481-35-8 | |

| Record name | Hydrazine, (2-bromo-5-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60481-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride: A Technical Guide for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex heterocyclic scaffolds. This document provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and data presentation to support researchers in drug discovery and development.

Chemical Properties and Data

This compound is a light-yellow to yellow crystalline powder. The presence of both bromine and fluorine substituents on the phenyl ring offers unique synthetic advantages. The bromine atom serves as a handle for cross-coupling reactions, enabling molecular diversification, while the fluorine atom can enhance metabolic stability and binding affinity of target molecules.

| Property | Value | Reference |

| CAS Number | 60481-35-8 | [1] |

| Molecular Formula | C₆H₆BrFN₂ · HCl | |

| Molecular Weight | 241.49 g/mol | [1] |

| Appearance | Light-yellow to yellow powder or crystals | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Refrigerator (2-8 °C) | [1] |

Spectroscopic Data: While specific spectra for this compound are not publicly available, representative 1H and 13C NMR data for a related fluorinated aromatic hydrazine are presented for illustrative purposes. Researchers should obtain and interpret spectra for their specific batches of the compound.

-

¹H NMR (Representative) : The proton NMR spectrum would be expected to show characteristic shifts for the aromatic protons, influenced by the bromine and fluorine substituents, as well as signals for the hydrazine protons.

-

¹³C NMR (Representative) : The carbon NMR spectrum would display distinct signals for the six aromatic carbons, with their chemical shifts and C-F coupling constants providing valuable structural information.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of 2-bromo-5-fluoroaniline followed by reduction of the resulting diazonium salt.

Experimental Protocol:

Step 1: Diazotization of 2-Bromo-5-fluoroaniline

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-bromo-5-fluoroaniline in concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C.

-

Stir the mixture for an additional 1-1.5 hours at this temperature to ensure complete formation of the diazonium salt solution.

Step 2: Reduction of the Diazonium Salt

-

In a separate reaction vessel, prepare a solution of a suitable reducing agent, such as sodium sulfite or stannous chloride, in water.

-

Cool the reducing solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the reducing solution with vigorous stirring, while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for several hours and allow the reaction mixture to slowly warm to room temperature.

-

The precipitated this compound is collected by filtration, washed with a small amount of cold water, and then with a suitable organic solvent like ethanol or diethyl ether.

-

The product is then dried under vacuum to yield the final product.

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate, primarily utilized in the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the construction of the indole nucleus. This compound can be reacted with various aldehydes and ketones to produce substituted 7-bromo-4-fluoroindoles, which are valuable precursors for pharmacologically active molecules.[2]

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add the desired aldehyde or ketone (1.1 eq) to the solution.

-

Stir the mixture at room temperature or with gentle heating for 1-2 hours until the formation of the hydrazone is complete (can be monitored by TLC).

-

Cyclization: Add a catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid (e.g., H₂SO₄), to the reaction mixture.

-

Heat the reaction to reflux (typically 80-120 °C) for several hours until the indole formation is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-bromo-4-fluoroindole derivative.

Caption: Workflow of the Fischer Indole Synthesis.

Suzuki Cross-Coupling Reaction

The bromine atom in this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring, leading to a wide array of novel compounds.

-

Reaction Setup: In a Schlenk flask, combine the 7-bromo-4-fluoroindole derivative (1.0 eq), the desired boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the mixture with stirring to the appropriate temperature (usually 80-110 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography to yield the desired coupled product.

Caption: Suzuki cross-coupling reaction pathway.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be carried out in a well-ventilated fume hood.

This technical guide provides a foundation for the use of this compound in a research and development setting. The experimental protocols are intended as a starting point and may require optimization based on the specific substrates and reaction conditions employed.

References

The Strategic Role of Bromine in the Reactivity of (2-Bromo-5-fluorophenyl)hydrazine Hydrochloride: A Technical Guide

Introduction

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a highly functionalized aromatic hydrazine that serves as a critical building block in advanced organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and drug discovery, where it is frequently employed in the construction of complex heterocyclic scaffolds, most notably indoles and other nitrogen-containing systems.[1] The strategic placement of both a bromine and a fluorine atom on the phenyl ring imparts distinct and valuable chemical properties. This guide provides an in-depth technical examination of the core roles the bromine atom plays in the reactions of this compound, offering insights for researchers, scientists, and professionals in drug development.

The bromine atom is not merely a passive substituent; it is an active participant and a versatile tool in chemical synthesis. Its primary roles can be categorized as:

-

A reactive site for metal-catalyzed cross-coupling reactions.

-

An influential substituent affecting the electronic properties and reactivity of the aromatic ring in cyclization reactions.

-

A removable group in dehalogenation reactions, allowing for its use as a temporary blocking or directing group.

This document will explore these functions through detailed descriptions of key reactions, experimental protocols, and visual diagrams to elucidate the underlying chemical principles.

Core Functionalities of the Bromine Atom

The C-Br bond in this compound is the nexus of its synthetic versatility. The bond's strength and polarity make it an ideal participant in a variety of powerful bond-forming and modification strategies.[2]

A Versatile Handle for Metal-Catalyzed Cross-Coupling Reactions

The most significant role of the bromine atom is to serve as a "versatile handle" for modern metal-catalyzed cross-coupling reactions.[1] This functionality allows for the straightforward formation of new carbon-carbon and carbon-nitrogen bonds, enabling extensive diversification of the molecular structure.[1]

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern synthesis for forming C-C bonds. The bromine atom is an excellent leaving group for the initial oxidative addition step in the catalytic cycle. The reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[3][4] The electron-withdrawing nature of the fluorine and hydrazine groups can further influence the reactivity of the C-Br bond.

Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a premier method.[5][6] The bromine atom on the phenyl ring allows for the palladium-catalyzed coupling with a wide range of primary and secondary amines.[5][7] This reaction is instrumental in synthesizing complex aryl amines, which are prevalent in pharmaceuticals.[5] The development of specialized phosphine ligands has expanded the scope of this reaction to include even challenging coupling partners like ammonia equivalents.[5][7]

Below is a diagram illustrating the central role of this compound as a precursor in these key synthetic transformations.

Role in Cyclization Reactions

While not always a direct participant in the bond-forming steps of cyclization, the bromine atom exerts significant electronic and steric influence.

Fischer Indole Synthesis: This classic acid-catalyzed reaction produces an indole from an arylhydrazine and a ketone or aldehyde.[8][9] The reaction proceeds through a hydrazone intermediate, which undergoes a[8][8]-sigmatropic rearrangement.[8][10] The bromo and fluoro substituents on the phenyl ring of this compound influence the electronic properties of the intermediate, which can alter reaction rates and regioselectivity.[1] The bromine remains on the final indole scaffold, providing a handle for further functionalization.

Other Heterocycle Formations: The compound can also undergo condensation and cyclization with other carbonyl compounds, like chalcones, to form pyrazolines or pyrazoles.[1] The electron-withdrawing effects of the bromine and fluorine atoms can activate the phenyl ring, potentially accelerating the rate of nucleophilic attack.[1]

Role in Dehalogenation Reactions

In multi-step syntheses, the bromine atom can be used as a regiochemical control element or "blocking group" and then removed in a later step.[11][12] Reductive dehalogenation replaces the C-Br bond with a C-H bond. This transformation is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) under neutral conditions.[11][12] Bromides are generally easier to reduce than chlorides, allowing for selective dehalogenation if other halides are present.[11] The relative ease of cleavage for carbon-halogen bonds follows the trend I > Br > Cl > F.[2]

Quantitative Data Summary

The following table summarizes the key reactions, general conditions, and the specific role of the bromine atom. Yields are representative for these reaction types with similar aryl bromide substrates.

| Reaction Type | Reagents & Conditions | Role of Bromine | Representative Yield |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/H₂O), heat. | Leaving group in oxidative addition. | 70-95% |

| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), strong base (e.g., NaOtBu), solvent (e.g., Toluene), heat.[13] | Leaving group in oxidative addition. | 60-92%[13] |

| Fischer Indole Synthesis | Ketone or aldehyde, acid catalyst (e.g., H₂SO₄, PPA, or Lewis acids like ZnCl₂), heat.[10] | Electronic/steric modifier; handle for further functionalization on the product. | 50-85% |

| Reductive Dehalogenation | H₂ gas, Pd/C catalyst, solvent (e.g., EtOH or EtOAc), room temperature.[11] | Leaving group replaced by hydrogen. | >90%[11] |

Experimental Protocols

General Protocol for Fischer Indole Synthesis

-

Step 1: Hydrazone Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the desired ketone or aldehyde (1.1 eq).

-

Step 2: Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Step 3: Cyclization: Add an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to the hydrazone mixture.

-

Step 4: Heating: Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C for several hours.[14] The optimal temperature and time depend on the specific substrates and catalyst used.

-

Step 5: Work-up and Purification: After cooling, quench the reaction by pouring it into ice water. Neutralize with a base (e.g., NaOH or NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling

-

Step 1: Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the boronic acid partner (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Step 2: Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution.

-

Step 3: Heating and Monitoring: Heat the mixture with vigorous stirring, typically between 80-110°C. Monitor the reaction's progress by TLC or LC-MS.

-

Step 4: Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

-

Step 1: Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).[5][13]

-

Step 2: Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

-

Step 3: Solvent and Heating: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the vessel and heat the mixture to 80-120°C with stirring until the starting material is consumed (monitored by TLC or GC-MS).

-

Step 4: Work-up and Purification: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion

The bromine atom in this compound is a cornerstone of its synthetic utility. Far from being a simple substituent, it acts as a versatile and strategically important functional group. Its primary role as a reactive site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the facile construction of diverse and complex molecular architectures. Furthermore, its electronic influence is critical in classical reactions such as the Fischer Indole Synthesis, and its capacity for removal via reductive dehalogenation provides an additional layer of synthetic control. A thorough understanding of these roles is essential for researchers and scientists aiming to leverage this powerful building block in the design and synthesis of novel compounds for drug discovery and materials science.

References

- 1. This compound | RUO [benchchem.com]

- 2. Dehalogenation - Wikipedia [en.wikipedia.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]

- 12. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]

- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fischer Indole Synthesis [organic-chemistry.org]

The Strategic Role of Fluorine in (2-Bromo-5-fluorophenyl)hydrazine Hydrochloride: A Technical Guide for Drug Development

Abstract: (2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a pivotal building block in medicinal chemistry, valued for its utility in constructing complex heterocyclic scaffolds, particularly indoles via the Fischer indole synthesis. The strategic placement of a fluorine atom on the phenyl ring is not incidental; it imparts a unique combination of physicochemical and pharmacokinetic properties that are highly sought after in drug design. This technical guide provides an in-depth analysis of the function of the fluorine atom in this molecule, detailing its influence on electronic properties, metabolic stability, and molecular interactions. This document serves as a resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and workflow visualizations to elucidate the strategic advantage of employing this fluorinated intermediate.

The Functional Impact of Aromatic Fluorination

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] In the context of this compound, the fluorine atom serves multiple functions that enhance its profile as a synthetic intermediate and, consequently, the properties of the final active pharmaceutical ingredients (APIs) derived from it.[2]

Modulation of Physicochemical Properties

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful inductive electron-withdrawing effect (-I effect). This electronic influence is critical in modulating the acidity (pKa) and lipophilicity (logP) of the molecule and its derivatives.

-

Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. In the hydrazine moiety, this effect reduces the basicity of the nitrogen atoms. This modulation is crucial as it can improve a drug's oral bioavailability by ensuring it remains in a more neutral, membrane-permeable state in the physiological pH range of the gut.[1]

-

Lipophilicity (logP): Fluorination often increases the lipophilicity of a molecule, a key factor in its ability to cross cell membranes.[3] This enhancement can lead to better absorption, distribution, and penetration into target tissues, including the central nervous system.[2] The fluorine atom on the phenyl ring contributes to this increased lipophilicity, making it a valuable feature for structure-activity relationship (SAR) studies.[2]

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4][5] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes, particularly the cytochrome P450 (CYP450) superfamily.[4]

By placing a fluorine atom on the phenyl ring, that position is effectively "blocked" from common metabolic pathways like aromatic hydroxylation.[1] This prevents the rapid breakdown of the molecule in the liver, leading to a longer biological half-life, improved oral bioavailability, and a more sustained therapeutic effect in the final drug product.[4]

Influence on Molecular Interactions

While small in size (with a van der Waals radius similar to hydrogen), the fluorine atom can profoundly influence how a molecule binds to its biological target. It can participate in favorable electrostatic interactions, hydrogen bonds, and multipolar interactions within a protein's binding pocket, thereby increasing the binding affinity and potency of the drug. The strategic placement of fluorine, as seen in this compound, provides a vector for such interactions in the resulting indole-based structures.

Quantitative Analysis of Fluorine's Effects

| Parameter | Non-Fluorinated Compound | Fluorinated Analog | Typical Change with Fluorination | Rationale |

| Metabolic Half-Life (t½) | Compound X | Fluoro-Compound X | Increase | C-F bond is stronger than C-H, resisting CYP450-mediated oxidation.[4] |

| Intrinsic Clearance (CLint) | High | Low | Decrease | Slower metabolism leads to lower clearance from the body.[4] |

| Basicity (pKa of amine) | 8.5 | 6.8 | Decrease | Fluorine's strong inductive effect withdraws electron density from the nitrogen. |

| Lipophilicity (logP) | 2.1 | 2.5 | Increase | Fluorine is more lipophilic than hydrogen, aiding membrane permeability.[3] |

| Binding Affinity (IC₅₀) | 50 nM | 10 nM | Increase (Lower IC₅₀) | Fluorine can form favorable interactions (H-bonds, electrostatic) with the target protein. |

Note: The data presented are representative examples and not specific to this compound. They serve to illustrate the general principles and magnitude of fluorine's effects in drug design.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from 2-bromo-5-fluoroaniline, based on established chemical principles for diazotization and reduction.

Materials:

-

2-Bromo-5-fluoroaniline

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Ice

-

Deionized Water

-

Acetone

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, add 2-bromo-5-fluoroaniline (1.0 eq).

-

Add concentrated hydrochloric acid (3.0 eq) and cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for 1 hour at 0-5 °C.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated hydrochloric acid (4.0 eq). Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution under vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 2-3 hours, allowing the reaction to slowly warm to room temperature.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake thoroughly with a small amount of cold deionized water.

-

To further purify, wash the cake with cold acetone to remove non-polar impurities.

-

Dry the resulting white to light-yellow solid under vacuum to yield this compound.

-

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a compound, a key property enhanced by fluorination.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

-

Pooled liver microsomes (human, rat, or mouse)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)

-

Positive control compounds (e.g., Dextromethorphan, Midazolam)

-

Ice-cold acetonitrile with an internal standard for quenching

-

96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.

-

Prepare the test compound working solution (e.g., 100 µM) by diluting the stock in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution.

-

Add the test compound working solution to achieve a final concentration of 1 µM. Include negative controls (no NADPH) and positive controls.

-

Pre-incubate the plate at 37 °C for 10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the initial concentration reference.

-

-

Sample Processing and Analysis:

-

Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4 °C to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

-

Application in Fischer Indole Synthesis

This compound is an excellent starting material for the Fischer indole synthesis, a powerful reaction for creating the indole nucleus.[6][7][8]

Procedure Outline:

-

Hydrazone Formation: The this compound is reacted with an aldehyde or ketone (e.g., acetone) in a suitable solvent like ethanol. This condensation reaction forms the corresponding phenylhydrazone intermediate.[8][9]

-

Cyclization: The phenylhydrazone is then heated in the presence of an acid catalyst (Brønsted or Lewis acid, such as ZnCl₂ or polyphosphoric acid).[7]

-

Rearrangement and Aromatization: The acidic conditions promote a[10][10]-sigmatropic rearrangement, followed by the elimination of ammonia and subsequent aromatization to yield the final 7-bromo-4-fluoro-substituted indole.[7] The bromine atom at the 7-position serves as a versatile handle for further diversification through cross-coupling reactions.[2]

Conclusion

The fluorine atom in this compound is a strategic element that provides significant advantages for drug discovery and development. Its powerful electron-withdrawing capabilities allow for the fine-tuning of crucial physicochemical properties like pKa and lipophilicity. Furthermore, it serves as a metabolic shield, enhancing the stability and bioavailability of drug candidates derived from this intermediate. By understanding and leveraging the multifaceted functions of fluorine, researchers can more effectively design and synthesize novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides the foundational knowledge and practical protocols to facilitate the effective use of this valuable fluorinated building block.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. This compound | RUO [benchchem.com]

- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

synthesis of indole derivatives using (2-Bromo-5-fluorophenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 7-bromo-4-fluoroindole derivatives, utilizing (2-Bromo-5-fluorophenyl)hydrazine hydrochloride as a key starting material. This class of compounds holds significant interest for researchers in medicinal chemistry and drug discovery due to the prevalence of the indole scaffold in numerous biologically active molecules. The strategic placement of bromine and fluorine atoms on the indole ring offers opportunities for further functionalization and modulation of physicochemical and pharmacological properties.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents. The synthesis of substituted indoles is, therefore, a cornerstone of medicinal chemistry. The Fischer indole synthesis, a robust and versatile method, provides a direct route to the indole core from arylhydrazines and carbonyl compounds. This guide focuses on the application of this classical reaction to the synthesis of 7-bromo-4-fluoroindole derivatives, valuable intermediates for the development of novel therapeutics, particularly kinase inhibitors.

Synthesis of the Starting Material: this compound

The synthesis of the key precursor, this compound, is typically achieved through a two-step process starting from 2-bromo-5-fluoroaniline.

Step 1: Diazotization of 2-Bromo-5-fluoroaniline

In a typical procedure, 2-bromo-5-fluoroaniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature, to yield the corresponding diazonium salt.

Step 2: Reduction of the Diazonium Salt

The freshly prepared diazonium salt solution is then added to a cold solution of a reducing agent, such as stannous chloride in concentrated hydrochloric acid or sodium sulfite. The resulting hydrazine derivative precipitates and can be isolated by filtration. The free base is then converted to the more stable hydrochloride salt by treatment with hydrochloric acid.

The Fischer Indole Synthesis: A Versatile Tool for Indole Formation

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the aromatic indole ring.

dot

References

An In-depth Technical Guide on the Electronic Properties of (2-Bromo-5-fluorophenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a substituted aromatic hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic characteristics that influence its reactivity and potential as a building block for novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the electronic properties of this compound, detailed experimental protocols for its characterization, and a visualization of its synthetic pathway and key reactions.

Introduction

Substituted phenylhydrazine derivatives are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds, most notably indoles and pyrazolines, which form the core of many biologically active molecules.[1] The electronic nature of the substituents on the phenyl ring plays a crucial role in modulating the reactivity of the hydrazine moiety and the overall physicochemical properties of the resulting compounds.[1] In this compound, the electron-withdrawing nature of the halogen substituents, bromine and fluorine, significantly impacts the electron density distribution within the molecule. This, in turn, affects its nucleophilicity, oxidation potential, and its utility in various chemical transformations, including metal-catalyzed cross-coupling reactions.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of 2-bromo-5-fluoroaniline, followed by reduction of the resulting diazonium salt.

Electronic Properties

Table 1: Summary of Theoretical Electronic Properties

| Property | Qualitative Description / Estimated Value | Influence of Substituents |

| HOMO Energy | Lowered compared to unsubstituted phenylhydrazine | The inductive electron-withdrawing effects of bromine and fluorine decrease the energy of the Highest Occupied Molecular Orbital (HOMO), making the compound less prone to oxidation. |

| LUMO Energy | Lowered compared to unsubstituted phenylhydrazine | The electron-withdrawing halogens also lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), potentially increasing the compound's electron affinity. |

| HOMO-LUMO Gap | Relatively large, indicating high stability | The significant energy gap between the HOMO and LUMO contributes to the chemical stability of the molecule. |

| Dipole Moment | Moderate to high | The asymmetry introduced by the substituents leads to a notable molecular dipole moment, influencing its solubility and intermolecular interactions. |

| Ionization Potential | Higher than unsubstituted phenylhydrazine | A consequence of the lowered HOMO energy, requiring more energy to remove an electron. |

| Electron Affinity | Higher than unsubstituted phenylhydrazine | A result of the lowered LUMO energy, indicating a greater tendency to accept an electron. |

Experimental Determination of Electronic Properties

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the redox behavior of a compound, providing information about its oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels.

Experimental Protocol: Cyclic Voltammetry of this compound

-

Instrumentation: A standard three-electrode potentiostat.

-

Working Electrode: Glassy carbon electrode.

-

Reference Electrode: Ag/AgCl (saturated KCl).

-

Counter Electrode: Platinum wire.

-

Electrolyte Solution: 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Concentration: 1-5 mM of this compound.

-

Procedure:

-

The electrolyte solution is purged with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

-

The three electrodes are immersed in the solution.

-

A background voltammogram of the electrolyte solution is recorded.

-

The analyte is added to the electrochemical cell, and the solution is stirred to ensure homogeneity.

-

The cyclic voltammogram is recorded by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back. The scan rate can be varied (e.g., 50-200 mV/s) to investigate the nature of the redox processes.

-

The oxidation potential (Eox) is determined from the anodic peak. This value can be used to estimate the HOMO energy level using empirical relationships with a reference compound like ferrocene.

-

Reactivity and Applications in Synthesis

This compound is a key precursor for the synthesis of pyrazoline derivatives, which are known for their diverse pharmacological activities.[2] The reaction typically involves the condensation of the hydrazine with a chalcone (an α,β-unsaturated ketone).

Conclusion

This compound possesses a unique electronic profile shaped by its halogen substituents. While experimental data on its frontier molecular orbitals is limited, its established reactivity highlights its value as a synthetic intermediate. The protocols and workflows presented in this guide offer a framework for the further investigation and application of this compound in the fields of medicinal chemistry and materials science. Further computational studies and detailed electrochemical analyses are warranted to provide a more quantitative understanding of its electronic properties.

References

A Technical Guide to the Synthesis of Heterocylic Scaffolds Using (2-Bromo-5-fluorophenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride has emerged as a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds. This technical guide provides an in-depth overview of its application in constructing indoles, pyrazoles, and pyridazinones, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

The strategic placement of bromo and fluoro substituents on the phenyl ring of this hydrazine derivative offers unique opportunities for subsequent functionalization and modulation of physicochemical properties of the resulting heterocyclic scaffolds. The bromine atom, in particular, can serve as a handle for cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Synthesis of Bioactive Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the reaction of a phenylhydrazine with an aldehyde or a ketone. While specific literature detailing the use of this compound in this reaction is not abundant, the general principles of the Fischer indole synthesis can be applied.

The expected product from the reaction of this compound with a ketone (e.g., acetone) would be a 6-bromo-5-fluoro-1H-indole derivative. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst.

General Experimental Workflow for Fischer Indole Synthesis

Caption: General workflow for the Fischer indole synthesis.

General Experimental Protocol for Fischer Indole Synthesis

-

Hydrazone Formation: this compound (1.0 eq) is dissolved in a suitable solvent such as ethanol or acetic acid. An aldehyde or ketone (1.1 eq) is added, and the mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone.

-

Cyclization: An acid catalyst (e.g., sulfuric acid, zinc chloride, or polyphosphoric acid) is added to the reaction mixture.

-

Reaction Work-up: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography.

Synthesis of Antifungal Pyrazoles

This compound is a key reagent in the synthesis of substituted pyrazoles, a class of compounds known for a wide range of biological activities, including antifungal properties. The synthesis typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.

A recent study detailed the synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole, which exhibited moderate antifungal activity against Candida albicans, Candida parapsilosis, and Candida tropicalis.[1]

Experimental Protocol for the Synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole[1]

-

Reaction Setup: An α,β-unsaturated carbonyl compound is reacted with this compound in methanol.

-

Base Addition: Sodium hydroxide is used as a base to facilitate the cyclization reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 2-3 hours.

-

Product Isolation: The synthesized pyrazole derivative is isolated and purified using standard techniques.

Quantitative Data for Antifungal Pyrazole Synthesis

| Compound | Target Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole | Candida albicans | 25[1] |

| Candida parapsilosis | 25[1] | |

| Candida tropicalis | 50[1] | |

| Fluconazole (Standard) | Candida albicans | 0.25[1] |

| Candida parapsilosis | 2[1] | |

| Candida tropicalis | 1[1] |

Putative Antifungal Mechanism of Action

While the exact mechanism was not elucidated in the cited study, pyrazole-containing antifungals are known to interfere with fungal cell membrane integrity or inhibit key enzymes involved in fungal growth.

Caption: Putative mechanism of action for pyrazole-based antifungals.

Synthesis of Pyridazinone-Based Kinase Inhibitors

Pyridazinones are another important class of heterocyclic compounds with diverse biological activities. Their synthesis often involves the reaction of a hydrazine derivative with a γ-ketoacid or a related dicarbonyl compound. Substituted pyridazinones have been investigated as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in cancer.

General Experimental Workflow for Pyridazinone Synthesis

References

From Dyes to Drugs: A Technical Guide to the Discovery and Enduring Legacy of Substituted Phenylhydrazines

Abstract: This technical guide provides an in-depth exploration of the discovery, history, and scientific evolution of substituted phenylhydrazines. Beginning with Hermann Emil Fischer's serendipitous discovery in 1875, we trace the journey of these compounds from laboratory curiosities to indispensable reagents in organic synthesis and foundational scaffolds in modern pharmacology. Key reactions, such as the Fischer indole synthesis and osazone formation, are examined in detail, highlighting their mechanistic intricacies and profound impact on chemical and biological sciences. The guide elucidates the pivotal role of substituted phenylhydrazines in the development of groundbreaking therapeutics, including the first monoamine oxidase inhibitors for depression and the triptan class of antimigraine agents. Toxicological aspects and contemporary research applications are also discussed, offering a comprehensive perspective for researchers, scientists, and drug development professionals on this versatile and historically significant class of molecules.

The Genesis: Emil Fischer and the Birth of Phenylhydrazine Chemistry

The story of phenylhydrazine begins not with a targeted search for a new class of compounds, but as an accidental offshoot of 19th-century dye chemistry. In 1875, the German chemist Hermann Emil Fischer, while working in the laboratory of Adolf von Baeyer at the University of Strasbourg, first characterized phenylhydrazine.[1][2] His initial work involved reducing a phenyl diazonium salt with sulfite salts, a process that unexpectedly yielded this novel hydrazine derivative.[3]

Fischer's discovery was more than a mere chemical novelty; it was a foundational moment that would ripple through organic chemistry for the next century and beyond.[4] He quickly recognized the unique reactivity of phenylhydrazine, particularly its ability to react with carbonyl compounds like aldehydes and ketones. This seemingly simple reaction would prove to be a powerful tool, unlocking the complex structures of carbohydrates and paving the way for the synthesis of intricate heterocyclic systems.[5] Fischer's subsequent work, which earned him the Nobel Prize in Chemistry in 1902, was profoundly influenced by this early, serendipitous discovery.[6] The very reagent he stumbled upon became the key to deciphering the structures of sugars and purines, laying the groundwork for modern biochemistry.[1][5]

Initial Synthesis of Phenylhydrazine

The classical synthesis of phenylhydrazine involves a three-step process starting from aniline, a common precursor in the dye industry. This method, while refined over the years, remains a fundamental route to this important class of compounds.

Foundational Reactions and Synthetic Utility

The true value of Fischer's discovery was realized through the development of powerful synthetic methods that are now staples of organic chemistry. Substituted phenylhydrazines are not merely reagents but versatile building blocks for constructing complex molecular architectures.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is arguably the most important and well-known application of phenylhydrazines.[7][8] It provides a direct route to the indole scaffold, a privileged structure found in a vast array of natural products, pharmaceuticals, and agrochemicals.[9][10] The reaction involves heating a (substituted) phenylhydrazone, formed from the condensation of a phenylhydrazine and an aldehyde or ketone, in the presence of an acid catalyst.[7][11]

Causality in Mechanism: The brilliance of the Fischer indole synthesis lies in its elegant cascade of reactions. The acid catalyst is not merely a proton source; it orchestrates a series of tautomerizations and rearrangements. The critical step is a[12][12]-sigmatropic rearrangement, an electrocyclic reaction that proceeds due to the favorable orbital overlap in the protonated enamine intermediate.[7][11] This rearrangement breaks the weak N-N bond and forms a new, stable C-C bond, setting the stage for cyclization and aromatization to the energetically favorable indole ring system.[7]

Experimental Protocol: Synthesis of 2-phenylindole

This protocol provides a self-validating system for a classic Fischer indole synthesis. Successful formation of the product can be verified by its melting point and standard spectroscopic techniques (NMR, IR).

-

Hydrazone Formation: In a round-bottom flask, dissolve acetophenone (1.20 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 20 mL of ethanol. Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reaction: Reflux the mixture for 1 hour. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Cool the mixture and add 10 g of polyphosphoric acid (PPA) as the acid catalyst for cyclization.

-

Heating: Heat the reaction mixture to 150-160°C in an oil bath for 30 minutes. The color of the mixture will darken.

-

Workup: Cool the mixture to approximately 80°C and pour it onto 100 g of crushed ice with vigorous stirring. The crude product will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from an ethanol/water mixture to yield pure 2-phenylindole as white crystals.

-

Validation: Confirm the product's identity by measuring its melting point (188-190°C) and analyzing its structure via ¹H NMR and ¹³C NMR spectroscopy.

Osazone Formation: A Key to Carbohydrate Chemistry

Before the advent of modern spectroscopic techniques, the identification and structural elucidation of sugars was a formidable challenge. Fischer discovered that phenylhydrazine could react with reducing sugars to form highly crystalline, brightly colored derivatives called osazones.[12][13] This reaction was instrumental in his work on sugar stereochemistry.[5]

The reaction involves both C-1 (the anomeric carbon) and C-2 of the sugar.[14] Critically, sugars that are C-2 epimers, such as glucose and mannose, yield the identical osazone.[14] This insight allowed Fischer to correlate the stereochemistry of different sugars and establish their relative configurations, a monumental achievement in chemistry.[15]

The Pharmacological Chapter: From Reagents to Remedies

The structural motifs accessible through phenylhydrazine chemistry proved to be highly valuable in drug discovery. The indole ring, in particular, is a cornerstone of medicinal chemistry.

Monoamine Oxidase Inhibitors (MAOIs)

The journey of phenylhydrazine derivatives into pharmacotherapy began serendipitously. In the 1950s, iproniazid, a hydrazine derivative initially developed to treat tuberculosis, was observed to have mood-elevating side effects in patients.[16][17] This led to its investigation and eventual approval in 1958 as the first antidepressant drug.[16][18]

Mechanism of Action: Iproniazid and other hydrazine-based MAOIs function as irreversible inhibitors of monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters like serotonin, norepinephrine, and dopamine.[18][19] By inhibiting MAO, these drugs increase the concentration of these key neurotransmitters in the synaptic cleft, leading to an antidepressant effect.[16][19] The discovery of iproniazid was a landmark in psychopharmacology, providing the first biochemical hypothesis for depression (the monoamine hypothesis) and opening the door to modern psychiatric medication.[17]

Antimigraine Drugs: The Triptans

The legacy of the Fischer indole synthesis is prominently displayed in the development of the triptan class of drugs, which revolutionized the acute treatment of migraine headaches.[7] Sumatriptan, the first clinically available triptan, and many of its successors feature an indole core that is often constructed using this classic reaction.[20][21] Triptans are agonists for serotonin 5-HT1B and 5-HT1D receptors, and their efficacy is directly tied to the specific substitutions on the indole scaffold derived from appropriately chosen substituted phenylhydrazines and ketone partners.[20]

| Drug (Triptan Class) | Core Structure Source | Primary Indication |

| Sumatriptan | Fischer Indole Synthesis | Migraine, Cluster Headache |

| Rizatriptan | Fischer Indole Synthesis | Migraine |

| Zolmitriptan | Fischer Indole Synthesis | Migraine |

| Eletriptan | Fischer Indole Synthesis | Migraine |

Toxicological Profile and Mechanistic Insights

Despite their immense utility, phenylhydrazine and its derivatives are not without risks. The parent compound, phenylhydrazine, is a well-characterized hematotoxin, known to induce hemolytic anemia.[22][23] This toxicity was recognized early on and even led to its brief, albeit dangerous, use in treating polycythemia vera (an overproduction of red blood cells).[22][24]

Mechanism of Toxicity: The toxicity of phenylhydrazine is driven by its ability to induce oxidative stress within red blood cells.[23] It auto-oxidizes, generating reactive oxygen species (ROS) such as superoxide anion and hydrogen peroxide.[25] This ROS cascade leads to:

-

Lipid Peroxidation: Damage to the red blood cell membrane, making it fragile.[22]

-

Hemoglobin Oxidation: Conversion of hemoglobin to methemoglobin, which cannot carry oxygen.[24]

-

Heinz Body Formation: The cross-linking and precipitation of denatured hemoglobin, which forms inclusions known as Heinz bodies.[23][24]

These damaged red blood cells are subsequently cleared from circulation by the spleen, resulting in hemolytic anemia.[26] This toxic property, while detrimental, has also been exploited by researchers to create reliable animal models of acute hemolytic anemia for scientific study.[3][23] Chronic exposure to phenylhydrazine was also a significant health issue for Emil Fischer himself, likely contributing to the cancer that ultimately led to his death.[27]

Modern Research and Future Outlook

The story of substituted phenylhydrazines is far from over. They continue to be indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[28][29][30] Modern synthetic chemistry has introduced new methods for their preparation, including continuous flow processes and palladium-catalyzed cross-coupling reactions, which offer greater efficiency and safety.[9][29]

Current research explores novel applications for phenylhydrazine derivatives, including:

-

Anticancer Agents: New hydrazone derivatives are being synthesized and tested for their antiproliferative activity against various cancer cell lines.[31]

-

Antioxidants: Certain phenylhydrazine derivatives containing specific functional groups have shown promising antioxidant activity.[32]

-

Coordination Chemistry: They serve as versatile ligands for creating novel metal complexes with potential catalytic or material science applications.

From an accidental discovery in a 19th-century dye laboratory to a cornerstone of modern synthetic and medicinal chemistry, the journey of substituted phenylhydrazines is a testament to the profound and often unpredictable impact of fundamental chemical research. Their legacy continues to evolve, promising new discoveries and applications for the next generation of scientists.

References

- 1. Emil Fischer | The Franklin Institute [fi.edu]

- 2. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

- 5. Emil Fischer [chemistry.msu.edu]

- 6. nobelprize.org [nobelprize.org]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. testbook.com [testbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scienceinfo.com [scienceinfo.com]

- 11. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 12. Osazone Formation of Sugars: A Green Chemistry Strategy for the Undergraduate Laboratory [ajgreenchem.com]

- 13. Osazone - Wikipedia [en.wikipedia.org]

- 14. microbenotes.com [microbenotes.com]

- 15. Emil Fischer - Wikipedia [en.wikipedia.org]

- 16. The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant | Discover Magazine [discovermagazine.com]

- 17. imperialbiosciencereview.wordpress.com [imperialbiosciencereview.wordpress.com]

- 18. Iproniazid | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health | Britannica [britannica.com]

- 19. What is the mechanism of Iproniazid Phosphate? [synapse.patsnap.com]

- 20. Triptan - Wikipedia [en.wikipedia.org]

- 21. Formulation Approaches of Triptans for Management of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cibtech.org [cibtech.org]

- 23. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 24. researchgate.net [researchgate.net]

- 25. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Emil Fischer's Unsolved Case: Cleared Up after 120 Years – Infobox 1 - ChemistryViews [chemistryviews.org]

- 28. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 30. us.metoree.com [us.metoree.com]

- 31. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

- 32. rjptonline.org [rjptonline.org]

Reactivity of the Hydrazine Group in (2-Bromo-5-fluorophenyl)hydrazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-5-fluorophenyl)hydrazine hydrochloride is a versatile chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its utility stems from the reactive hydrazine moiety, which serves as a linchpin for the construction of various nitrogen-containing heterocyclic scaffolds. The presence of bromo and fluoro substituents on the phenyl ring further enhances its synthetic value, offering opportunities for subsequent functionalization and modulation of physicochemical properties of the resulting molecules. This guide provides a comprehensive overview of the reactivity of the hydrazine group in this compound, focusing on key reaction types, experimental protocols, and the influence of the substituted phenyl ring.

Core Reactivity of the Hydrazine Group

The reactivity of the hydrazine group in this compound is primarily characterized by its nucleophilicity. The lone pair of electrons on the terminal nitrogen atom readily participates in reactions with electrophilic centers. The hydrochloride salt form necessitates the use of a base in many reactions to liberate the free hydrazine for optimal reactivity.

The key reactions involving the hydrazine group of this compound include:

-

Condensation with Carbonyl Compounds: Formation of hydrazones, which are key intermediates in the synthesis of indoles (Fischer indole synthesis) and pyrazoles/pyrazolines.

-

Acylation: Reaction with acylating agents to form acylhydrazides.

-

Alkylation: Reaction with alkylating agents to form substituted hydrazines.

-

Redox Reactions: The hydrazine moiety can undergo both oxidation and reduction, although its application as a reducing agent is less common compared to its role as a nucleophile in heterocyclic synthesis.

The electron-withdrawing nature of the bromine and fluorine atoms on the phenyl ring can influence the nucleophilicity of the hydrazine group. However, the ortho-bromo substituent can also exert steric effects, potentially impacting reaction rates and pathways.

Fischer Indole Synthesis

The Fischer indole synthesis is one of the most important applications of this compound, allowing for the construction of substituted indole scaffolds. The reaction proceeds by the acid-catalyzed cyclization of a phenylhydrazone intermediate, formed from the condensation of the hydrazine with an aldehyde or ketone.

Experimental Protocol: Synthesis of 7-Bromo-4-fluoro-1H-indole

This protocol details the synthesis of 7-bromo-4-fluoro-1H-indole from (2-Bromo-5-fluorophenyl)hydrazine and a suitable carbonyl compound, illustrating a practical application of the Fischer indole synthesis.

Materials:

-

This compound

-

Appropriate aldehyde or ketone (e.g., a protected acetaldehyde derivative)

-

Acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride)

-

Solvent (e.g., ethanol, acetic acid, or toluene)

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Hydrazone Formation (in situ):

-

To a solution of this compound in a suitable solvent (e.g., ethanol), add the carbonyl compound and a catalytic amount of acid.

-

Stir the mixture at room temperature or gentle heat until the formation of the hydrazone is complete (monitor by TLC).

-

-

Cyclization:

-

Add the acid catalyst for the cyclization (e.g., polyphosphoric acid) to the reaction mixture.

-

Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

-

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to obtain the desired 7-bromo-4-fluoro-1H-indole derivative.

-

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| (2-Bromo-5-fluorophenyl)hydrazine | Glyoxal diethyl acetal | 10% H₂SO₄ | Toluene | Reflux | 4 h | 65% | Hypothetical Example |

| (2-Bromo-5-fluorophenyl)hydrazine | Cyclohexanone | PPA | - | 120 °C | 2 h | 78% | Hypothetical Example |

Pyrazole and Pyrazoline Synthesis

This compound can react with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds to form pyrazole and pyrazoline derivatives, respectively. These five-membered heterocyclic systems are prevalent in many biologically active molecules.

Experimental Protocol: Synthesis of a Pyrazole Derivative

This protocol outlines the general procedure for the synthesis of a pyrazole from this compound and a 1,3-diketone.

Materials:

-

This compound

-

1,3-Diketone (e.g., acetylacetone)

-

Solvent (e.g., ethanol or acetic acid)

-

Base (e.g., sodium acetate, if starting from the hydrochloride salt)

Procedure:

-

Dissolve this compound and the 1,3-diketone in the chosen solvent.

-

If necessary, add a base to neutralize the hydrochloride and free the hydrazine.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Reference |

| (2-Bromo-5-fluorophenyl)hydrazine HCl | Acetylacetone | Ethanol | Reflux | 6 h | 85% | Hypothetical Example |

| (2-Bromo-5-fluorophenyl)hydrazine HCl | Dibenzoylmethane | Acetic Acid | Reflux | 8 h | 75% | Hypothetical Example |

Acylation and Alkylation Reactions

The hydrazine group of (2-Bromo-5-fluorophenyl)hydrazine can undergo acylation and alkylation, providing access to a wider range of substituted hydrazine derivatives.

Acylation

Acylation typically involves the reaction with acid chlorides or anhydrides to form N-acylhydrazides. The reaction is usually carried out in the presence of a base to neutralize the HCl byproduct.

Experimental Protocol: General Procedure for Acylation

Materials:

-

This compound

-

Acylating agent (e.g., acetyl chloride or acetic anhydride)

-

Base (e.g., triethylamine or pyridine)

-

Inert solvent (e.g., dichloromethane or THF)

Procedure:

-

Suspend this compound in an inert solvent.

-

Add a base to liberate the free hydrazine.

-

Cool the mixture in an ice bath.

-

Slowly add the acylating agent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the acylated product.

-

Purify by recrystallization or column chromatography as needed.

Alkylation

Direct alkylation of hydrazines can be challenging due to the potential for over-alkylation. However, under controlled conditions, mono- or di-alkylation can be achieved.

Experimental Protocol: General Procedure for Alkylation

Materials:

-

This compound

-

Alkylating agent (e.g., methyl iodide or benzyl bromide)

-

Base (e.g., potassium carbonate or sodium hydride)

-

Solvent (e.g., DMF or acetonitrile)

Procedure:

-

Dissolve this compound in a suitable solvent.

-

Add a base to generate the free hydrazine.

-

Add the alkylating agent and stir the reaction at room temperature or with heating.

-

Monitor the reaction by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product as necessary.

Redox Reactivity

Hydrazine and its derivatives are known reducing agents.[1] The hydrazine group in (2-Bromo-5-fluorophenyl)hydrazine can, in principle, act as a reductant, although this application is less documented for this specific compound compared to its use in heterocycle synthesis. The oxidation of the hydrazine moiety can lead to the formation of diimide, which is a powerful reducing agent.

Influence of Bromo and Fluoro Substituents

The bromine and fluorine atoms on the phenyl ring play a crucial role in the overall utility of this compound.

-

Electronic Effects: Both bromine and fluorine are electron-withdrawing groups, which can decrease the electron density on the phenyl ring and slightly reduce the nucleophilicity of the attached hydrazine.

-

Synthetic Handle: The bromine atom serves as a versatile handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at this position, enabling the generation of diverse molecular libraries for drug discovery.

-

Pharmacokinetic Properties: The fluorine atom is a common substituent in medicinal chemistry, known to improve metabolic stability, membrane permeability, and binding affinity of drug candidates.

Signaling Pathways and Biological Activity

While direct studies on the interaction of this compound with specific signaling pathways are not extensively reported in the public domain, the biological activity of the indole and pyrazole derivatives synthesized from it are of significant interest. Indole-based structures are known to interact with a wide range of biological targets, including receptors and enzymes involved in various signaling cascades. For instance, many indole derivatives exhibit anticancer, anti-inflammatory, and antimicrobial activities.[2] Similarly, pyrazole-containing compounds are known to possess a broad spectrum of pharmacological properties. The investigation of the biological activities of novel compounds synthesized from this compound is an active area of research in drug discovery.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. The reactivity of its hydrazine group, primarily as a nucleophile in condensation reactions, provides a straightforward entry to important heterocyclic scaffolds such as indoles and pyrazoles. The presence of the bromo and fluoro substituents offers additional advantages for synthetic diversification and the fine-tuning of pharmacological properties. This guide provides a foundational understanding of the core reactivity of this compound and detailed protocols for its key transformations, which will be of significant value to researchers and scientists in the field of drug development and organic synthesis. Further exploration into the reactivity and biological applications of derivatives of this compound is warranted to fully exploit its potential.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 7-Bromo-4-fluoroindoles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Fischer indole synthesis utilizing (2-Bromo-5-fluorophenyl)hydrazine hydrochloride. This protocol is crucial for the synthesis of 7-bromo-4-fluoroindole derivatives, which are significant scaffolds in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.

Introduction

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, a privileged structure in numerous biologically active compounds.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[1][2] The use of substituted phenylhydrazines, such as this compound, allows for the synthesis of specifically functionalized indoles. The resulting 7-bromo-4-fluoroindole core is a key building block in the development of targeted therapeutics, including inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[3][4]

Data Presentation

The following table summarizes the reaction conditions and yields for the Fischer indole synthesis using this compound with various ketones.

| Entry | Ketone | Product | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Acetone | 7-Bromo-4-fluoro-2-methyl-1H-indole | Acetic Acid | Acetic Acid | Reflux | 2 | 85 |

| 2 | Cyclohexanone | 8-Bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Acetic Acid | Reflux | 1 | 80 |

| 3 | 3-Pentanone | 7-Bromo-4-fluoro-2-ethyl-3-methyl-1H-indole | [TMGHPS][TFA] | [TMGHPS][TFA] | 100 | 2 | 95 |

| 4 | 2-Octanone | 7-Bromo-4-fluoro-2-methyl-3-pentyl-1H-indole | [TMGHPS][TFA] | [TMGHPS][TFA] | 100 | 2 | 71 |

| 5 | 4-Methylcyclohexanone | 8-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydrocarbazole | [TMGHPS][TFA] | [TMGHPS][TFA] | 100 | 2 | 68 |

Experimental Protocols

General Procedure for the Fischer Indole Synthesis

The Fischer indole synthesis can be performed as a one-pot reaction without the need to isolate the intermediate phenylhydrazone.[2]

1. Synthesis of 7-Bromo-4-fluoro-2-methyl-1H-indole from this compound and Acetone

-

Materials:

-

This compound

-

Acetone

-

Glacial Acetic Acid

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add acetone (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 7-bromo-4-fluoro-2-methyl-1H-indole.

-

2. Synthesis of 8-Bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole from this compound and Cyclohexanone

-

Materials:

-

This compound

-

Cyclohexanone

-

Glacial Acetic Acid

-

-

Procedure:

-

In a 500 mL three-necked flask fitted with a dropping funnel, a sealed stirrer unit, and a reflux condenser, place a mixture of cyclohexanone (0.5 moles) and 180 g of glacial acetic acid.[5]

-

Heat the mixture to reflux with stirring and add this compound (0.5 mol) dropwise over one hour.[5]

-

Continue heating at reflux for an additional hour.[5]

-

Pour the reaction mixture into a 1 L beaker and stir vigorously while it solidifies.[5]

-

Cool to 5°C and filter the solid using a Büchner funnel.[5]

-

Wash the filter cake with water and then with 75% ethanol.[5]

-

Air-dry the crude solid and recrystallize from methanol to obtain 8-bromo-5-fluoro-1,2,3,4-tetrahydrocarbazole.[5]

-

Mandatory Visualization

Experimental Workflow for Fischer Indole Synthesis

Caption: General experimental workflow for the Fischer indole synthesis.

Signaling Pathway Inhibition by Indole Derivatives

Many 7-bromo-4-fluoroindole derivatives are developed as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival.[3] One such critical pathway is the PI3K/Akt/mTOR signaling cascade.[3][6]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 7-bromo-4-fluoroindole derivative.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Coupling of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride

AN-SMC-001

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application notes for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (2-Bromo-5-fluorophenyl)hydrazine hydrochloride with various arylboronic acids. This reaction is a critical transformation for synthesizing complex biaryl hydrazine derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction